molecular formula C14H22ClNO2S B3984021 1-[1-(benzenesulfonyl)propan-2-yl]piperidine;hydrochloride

1-[1-(benzenesulfonyl)propan-2-yl]piperidine;hydrochloride

Cat. No.: B3984021
M. Wt: 303.8 g/mol
InChI Key: BKVLOESDVIRYPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(Benzenesulfonyl)propan-2-yl]piperidine;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is characterized by the presence of a benzenesulfonyl group attached to a propan-2-yl chain, which is further connected to a piperidine ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(benzenesulfonyl)propan-2-yl]piperidine;hydrochloride typically involves the following steps:

    Formation of the Benzenesulfonyl Intermediate: The benzenesulfonyl group is introduced through the reaction of benzene with sulfur trioxide and subsequent neutralization with a base.

    Attachment of the Propan-2-yl Chain: The benzenesulfonyl intermediate is then reacted with propan-2-yl halide under basic conditions to form the desired intermediate.

    Cyclization to Piperidine: The intermediate undergoes cyclization with piperidine under acidic or basic conditions to form the final product.

    Formation of Hydrochloride Salt: The free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(Benzenesulfonyl)propan-2-yl]piperidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the benzenesulfonyl group can yield benzene derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperidines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Benzene derivatives.

    Substitution: Substituted piperidines with various functional groups.

Scientific Research Applications

1-[1-(Benzenesulfonyl)propan-2-yl]piperidine;hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(benzenesulfonyl)propan-2-yl]piperidine;hydrochloride involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with enzymes and receptors, modulating their activity. The piperidine ring provides structural stability and enhances binding affinity to the target molecules. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-Benzenesulfonyl-2-benzhydryl-oxazol-5-yl)-piperidine
  • 4-Benzyl-1-(4-chloro-benzenesulfonyl)-piperidine
  • 1-(4-Chloro-benzenesulfonyl)-3,5-dimethyl-piperidine

Comparison: 1-[1-(Benzenesulfonyl)propan-2-yl]piperidine;hydrochloride is unique due to its specific structural features, such as the propan-2-yl chain and the hydrochloride salt form. These features enhance its solubility and reactivity compared to other similar compounds. Additionally, the presence of the benzenesulfonyl group provides distinct chemical properties that can be leveraged in various applications.

Properties

IUPAC Name

1-[1-(benzenesulfonyl)propan-2-yl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S.ClH/c1-13(15-10-6-3-7-11-15)12-18(16,17)14-8-4-2-5-9-14;/h2,4-5,8-9,13H,3,6-7,10-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVLOESDVIRYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC=CC=C1)N2CCCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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